The compound is derived from pyridazine, a well-known heterocyclic compound. Pyridazines are characterized by their two nitrogen atoms in a six-membered ring. The specific classification of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine places it within the broader family of pyrrolopyridazines, which are recognized for their diverse pharmacological profiles and potential therapeutic applications.
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine can be achieved through various methodologies. A notable approach involves a tandem hydroamination-aromatic substitution reaction, which utilizes mild reagents under catalyst-free conditions to yield moderate to high yields of the desired product. This method has been reported to be efficient and operationally simple, expanding the scope of pyridazine chemistry and facilitating the creation of novel drug-like molecules with favorable bioactivity and pharmacokinetic properties .
Another synthetic route involves starting from 4-aroyl pyrroles, which undergo reactions such as the Vilsmeier-Haack reaction to form pyrrolo-2,3-dicarbonyles. These intermediates can then be condensed with hydrazines or glycine methyl ester to yield 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines . The reaction mechanisms have been modeled using density functional theory calculations to elucidate the formation pathways and stability of the resulting compounds.
The molecular structure of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine features a fused bicyclic framework consisting of a pyrrole and a pyridazine ring. The compound's molecular formula is , indicating the presence of eight carbon atoms, eight hydrogen atoms, and four nitrogen atoms.
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine participates in various chemical reactions due to its reactive nitrogen atoms. Notably:
The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is primarily studied concerning its interactions with biological targets. Research indicates that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in cellular signaling pathways. For instance:
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate structural features with biological activity, providing insights into how modifications can enhance efficacy.
The physical and chemical properties of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine include:
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine has several promising applications:
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold comprises a pyrrolidine ring fused to a partially reduced pyridazine system at bonds C2-C3 and C3a-C7a. This bicyclic architecture features three key heteroatoms: two bridgehead nitrogen atoms (N1 in pyrrolidine, N4 in pyridazine) and a third nitrogen (N6) at the pyridazine's meta-position. The fusion topology creates a non-planar structure where the pyrrolidine ring adopts an envelope conformation, while the dihydropyridazine moiety exhibits slight puckering. This geometry minimizes steric strain but reduces overall aromaticity compared to fully conjugated systems. Electron density distribution analysis reveals localized double bonds at C5-C6 and N6-C7a, with the highest electron deficiency occurring at C3 and C7 positions, making them prime sites for electrophilic attack [1] [8].
Table 1: Key Bond Features in the Bicyclic Framework
Bond Segment | Bond Type | Electronic Character |
---|---|---|
Pyrrolidine N1-C2 | Single bond | Sp³ hybridization |
Fusion bond C3-C3a | Single bond | Sp²-sp² hybridized |
Pyridazine N4-C4a | Single bond | Sp² hybridization (amide-like) |
Bond N6-C7a | Double bond | Sp² hybridization |
Bond C5-C6 | Double bond | Sp² hybridization |
According to IUPAC conventions, the parent compound is systematically named as 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, with numbering assigning N1 to the pyrrolidine nitrogen. The fusion notation "[2,3-c]" specifies bond fusion between pyrrole's positions 2-3 and pyridazine's c-edge (positions 4-4a). Stereochemically, the C7 carbon is prochiral, and its reduction would generate a stereocenter. However, the core structure lacks inherent chirality due to rapid nitrogen inversion at N1 and ring-flipping dynamics that render the molecule achiral at room temperature. Derivatives with substituents at C5, C6, or C7 may exhibit stereoisomerism, with C6 substitutions typically forming racemic mixtures unless chiral auxiliaries direct asymmetric synthesis [1] [7].
Single-crystal X-ray analysis of substituted derivatives validates key geometric parameters. The pyrrolidine ring displays an average C-C bond length of 1.54 Å and C-N bond of 1.47 Å, consistent with sp³ hybridization. Crucially, the pyridazine ring shows bond alternation: N4-C4a (1.38 Å), C4a-C5 (1.43 Å), C5-C6 (1.34 Å), C6-N6 (1.32 Å), N6-C7a (1.32 Å), and C7a-C3a (1.40 Å), confirming localized double bonds at C5-C6 and N6-C7a. The fusion angle at C3a-C7a averages 125.7°, inducing ring puckering with a dihedral angle of 12.5° between the mean planes of the fused rings. These measurements correlate with computational data (DFT-B3LYP/6-311G**) within 0.02 Å and 2° variance, validating the theoretical models [3] [5].
Three dominant tautomers exist in equilibrium:
Conformationally, the pyrrolidine ring samples puckered states via pseudorotation (energy barrier ≈ 8 kJ/mol), while the dihydropyridazine adopts either half-chair or envelope conformations differing by < 4 kJ/mol. Substituents at C5 or C7 significantly influence preferred conformers – C5 carbonyl groups flatten the pyridazine ring, increasing planarity by 15° [5] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0